(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-16(17(24)23(22-11)12-6-4-3-5-7-12)20-21-18-19-14-9-8-13(25-2)10-15(14)26-18/h3-10,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZDXAQEFUQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a derivative of benzothiazole and pyrazole, which are known for their diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 6-methoxybenzo[d]thiazole with hydrazine derivatives, followed by subsequent modifications to introduce the pyrazole moiety. The synthetic route may include:
- Formation of the hydrazone : Reaction of 6-methoxybenzo[d]thiazole with appropriate aldehydes.
- Cyclization : Formation of the pyrazole ring through cyclization reactions involving 1,3-dicarbonyl compounds.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial and fungal strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibited at low concentrations | |
| Staphylococcus aureus | Significant antibacterial effect | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have reported cytotoxic effects against several cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolone-Hydrazone Cores
Key structural analogs include:
Key Observations:
- Substituent Effects: The target compound’s 6-methoxybenzothiazole group introduces steric bulk and electron-donating effects compared to simpler methoxyphenyl analogs (4g, 4h). This likely enhances π-π stacking and solubility, which are critical for biological interactions .
- Bioactivity: THPA6 (), which shares a thiazole-hydrazone-pyrazolone scaffold, exhibits notable analgesic activity. This suggests that the target compound’s benzothiazole moiety could similarly enhance bioactivity compared to non-thiazole derivatives .
- Synthetic Efficiency: Yields for 4g (69.47%) and 4h (63.74%) indicate moderate synthetic accessibility for hydrazone-linked pyrazolones. The target compound’s synthesis may require optimized conditions due to its larger benzothiazole substituent .
Comparison of Spectroscopic Properties
- IR Spectroscopy: Analogs like 4g and 4h show N-H stretches at ~3411 cm⁻¹ and C-H stretches at ~2955 cm⁻¹ . The target compound would exhibit additional peaks from the benzothiazole ring (C-S stretch ~650 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹).
- Elemental Analysis: For (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-pyrazol-5(4H)-one, calculated C (50.42%) and N (23.52%) closely match experimental values (C: 50.35%, N: 23.59%), indicating high purity . Similar precision is expected for the target compound.
Crystallographic and Computational Insights
- Crystallography: references a related benzothiazole-pyrazolone compound, resolved using SHELX . The methoxy group in the target compound may influence crystal packing via hydrogen bonding (e.g., O–H···N/S interactions) .
Q & A
Q. What are the recommended methods for synthesizing this hydrazone-containing pyrazolone derivative?
Methodological Answer: The compound can be synthesized via a hydrazone condensation reaction between 6-methoxybenzo[d]thiazol-2-carbohydrazide and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under reflux in ethanol. Critical parameters include pH control (weakly acidic conditions) and reaction time (2–4 hours). Post-synthesis purification involves recrystallization from a DMF/EtOH (1:1) mixture to isolate the (E)-isomer .
Key Data:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Time | 2–4 hours |
| Purification | DMF/EtOH (1:1) |
Q. How can the stereochemical configuration (E/Z) of the hydrazone moiety be confirmed?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous determination of the (E)-configuration. Alternative methods include NOESY NMR to assess spatial proximity between the benzo[d]thiazole methoxy group and pyrazole phenyl substituents. SCXRD data should achieve an R-factor < 0.05 and a mean C–C bond length deviation of ≤0.004 Å for reliability .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the hydrazone NH (δ 10–12 ppm), pyrazole C=O (δ 160–165 ppm), and benzo[d]thiazole protons (δ 6.5–8.0 ppm).
- FTIR : Confirm the C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Elemental Analysis (CHNS) : Validate empirical formula consistency (e.g., %C deviation < 0.3%) .
Example CHNS Data:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.34 | 62.28 |
| H | 4.12 | 4.09 |
| N | 15.67 | 15.60 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?
Methodological Answer:
- Substituent Modulation : Replace the 6-methoxy group on the benzo[d]thiazole with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity.
- Scaffold Hybridization : Introduce a triazole ring fused to the pyrazole core to improve metabolic stability.
- Biological Screening : Use MIC assays against S. aureus and E. coli to quantify potency shifts. Prior studies show pyrazole derivatives with 3-methyl groups exhibit 2–4x higher anti-inflammatory activity than unsubstituted analogs .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYL) active sites.
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å).
- Pharmacophore Mapping : Align the hydrazone moiety with catalytic residues (e.g., Tyr385 in COX-2) to prioritize synthetic analogs .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Control Experiments : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial tests).
- Meta-Analysis : Compare data across studies using the same cell lines (e.g., HeLa vs. MCF-7 discrepancies). For example, pyrazole derivatives show IC₅₀ variability (±20%) due to assay endpoint differences (MTT vs. resazurin) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).
Experimental Design Considerations
Q. What are critical factors in designing kinetic studies for hydrazone formation?
Methodological Answer:
- Rate Monitoring : Use UV-Vis spectroscopy (λ = 320–350 nm) to track hydrazone conjugation in real time.
- Temperature Dependence : Conduct reactions at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ) via the Arrhenius equation.
- pH Profiling : Optimize yields by testing pH 4–7 (acetate or phosphate buffers). Hydrazone formation typically peaks at pH 5.5 .
Q. How can researchers mitigate byproduct formation during synthesis?
Methodological Answer:
- Catalyst Screening : Test p-toluenesulfonic acid (PTSA) vs. ZnCl₂ to suppress imine side products.
- Chromatography : Use flash column chromatography (SiO₂, hexane/EtOAc gradient) to separate hydrazone isomers.
- In Situ Monitoring : Employ TLC (Rf = 0.3–0.4 in 7:3 hexane/EtOAc) to detect intermediates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
